molecular formula C24H27NO3 B11507007 6,7-Diethoxy-1-(4-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(4-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11507007
M. Wt: 377.5 g/mol
InChI Key: IMIMMKUNAQTPIV-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-(4-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with methoxy and ethoxy groups, and a tetrahydroisoquinoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-(4-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, 4-methoxynaphthalene, is subjected to ethylation to introduce ethoxy groups at the 6 and 7 positions.

    Formation of the Isoquinoline Core: The ethylated naphthalene derivative is then reacted with an appropriate amine to form the tetrahydroisoquinoline core through a Pictet-Spengler reaction.

    Final Cyclization: The intermediate product undergoes cyclization under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(4-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted tetrahydroisoquinolines.

Scientific Research Applications

6,7-Diethoxy-1-(4-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(4-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(4-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(4-hydroxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(4-methoxynaphthalen-1-yl)-1,2,3,4-dihydroisoquinoline

Uniqueness

6,7-Diethoxy-1-(4-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of both methoxy and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

6,7-diethoxy-1-(4-methoxynaphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C24H27NO3/c1-4-27-22-14-16-12-13-25-24(20(16)15-23(22)28-5-2)19-10-11-21(26-3)18-9-7-6-8-17(18)19/h6-11,14-15,24-25H,4-5,12-13H2,1-3H3

InChI Key

IMIMMKUNAQTPIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C4=CC=CC=C34)OC)OCC

Origin of Product

United States

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